2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an indolizine core, which is a nitrogen-containing heterocyclic structure, and is substituted with amino, benzoyl, and fluorophenyl groups. The unique structural attributes of this compound make it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with pyridine to form 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridine-1-ium bromide. This intermediate is then reacted with ethyl propiolate to yield ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate.
Chemical Reactions Analysis
2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzoyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide can be compared with other indolizine derivatives, such as:
- 2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
- 2-amino-3-(4-methylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide These compounds share a similar indolizine core but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of amino, benzoyl, and fluorophenyl groups in this compound provides distinct reactivity and potential applications.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYJOWHOTOHXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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